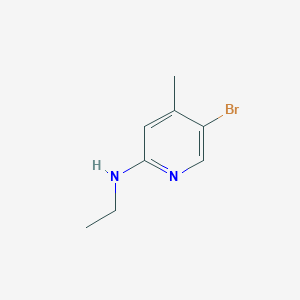![molecular formula C9H10N2O2 B1424111 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-53-2](/img/structure/B1424111.png)
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine
説明
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include 4,6-dimethoxy-1h-pyrrolo[2,3-b]pyridine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, including this compound, have potent activities against fgfr1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
It is known that the activation of fgfr-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . These pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a molecular weight of 17819 g/mol , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
It is known that one of the pyrrolopyrazine derivatives significantly reduced the migration and invasion abilities of 4t1 cells after treatment .
Action Environment
It is known that the methoxy group at the 3-position of the phenyl ring in similar compounds decreased fgfr1 potency and cellular activity .
生化学分析
Biochemical Properties
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, the interaction of this compound with these receptors could have significant biochemical implications.
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound’s inhibitory activity against FGFRs could therefore result in changes in these signaling pathways and gene expression.
特性
IUPAC Name |
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-8(13-2)11-9-6(7)3-4-10-9/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAMTNBIWPYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)
![N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424033.png)



![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)


![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
